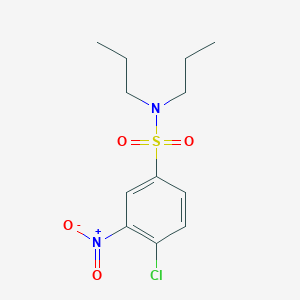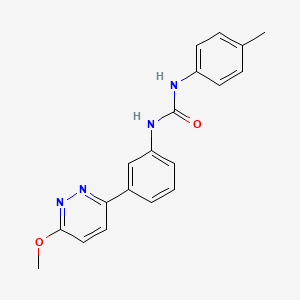
1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-(p-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-(p-tolyl)urea, also known as MPPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPTU is a urea derivative that has been synthesized through a series of chemical reactions.
科学的研究の応用
Corrosion Inhibition
Urea derivatives have been evaluated for their efficiency as corrosion inhibitors, particularly for mild steel in acidic solutions. Studies have shown that these compounds can significantly reduce corrosion, suggesting their potential application in protecting metals against acidic corrosion through the formation of a protective layer on the metal surface (Mistry, Patel, J. Patel, & Jauhari, 2011).
Catalytic Activity
Research has demonstrated the catalytic activity of urea derivatives in the Pd(II)-catalyzed aromatic C-H ethoxycarbonylation involving C-C bond cleavage. This signifies the role of such compounds in facilitating chemical transformations, which is crucial for synthetic organic chemistry (Peng, Zhu, Ramirez, Zhao, & Shi, 2011).
Synthesis of Active Metabolites
Urea derivatives have been used in the stereoselective synthesis of active metabolites of potent kinase inhibitors, indicating their importance in the development of pharmaceuticals and therapeutic agents (Chen et al., 2010).
Soil Transformation
The transformation of urea derivatives in soil and their impact on soil chemistry and microbiology has been studied, providing insights into the environmental fate and behavior of these compounds (Menniti, Cambon, & Bastide, 2003).
Polymerization Initiators
Urea derivatives have been explored as initiators for the ring-opening polymerization of epoxides, suggesting their application in polymer science for the development of new materials (Makiuchi, Sudo, & Endo, 2015).
Anion Recognition Properties
The synthesis and characterization of urea and thiourea derivatives with anion recognition properties highlight their potential in sensor technology and molecular recognition studies (Singh et al., 2016).
特性
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-6-8-15(9-7-13)20-19(24)21-16-5-3-4-14(12-16)17-10-11-18(25-2)23-22-17/h3-12H,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUAZTFIZTVAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-bromophenyl)acetamide](/img/structure/B2656928.png)
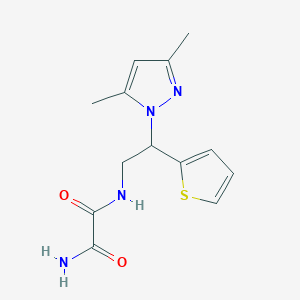
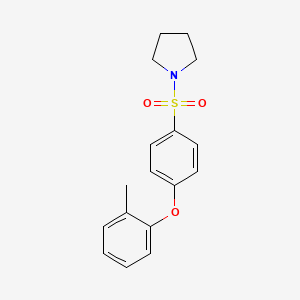



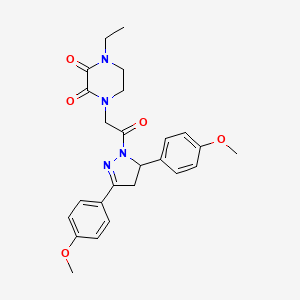
![N1-ethyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2656942.png)

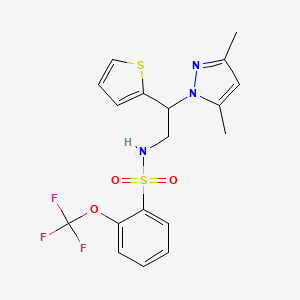
amino}methyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2656945.png)
![Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2656947.png)
